molecular formula C13H15NO2 B12854764 (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol

(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B12854764
M. Wt: 217.26 g/mol
InChI Key: YSDMDNZOVJVRJN-UHFFFAOYSA-N
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Description

(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate undergoes cyclization with an appropriate diene to form the pyrrole ring. The final step involves the reduction of the imine to the corresponding alcohol using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-methoxyphenyl)-3-methyl-1H-indole-2-yl)methanol
  • (1-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-yl)methanol
  • (1-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-yl)ethanol

Uniqueness

(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-3-methylpyrrol-2-yl]methanol

InChI

InChI=1S/C13H15NO2/c1-10-7-8-14(13(10)9-15)11-3-5-12(16-2)6-4-11/h3-8,15H,9H2,1-2H3

InChI Key

YSDMDNZOVJVRJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1)C2=CC=C(C=C2)OC)CO

Origin of Product

United States

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